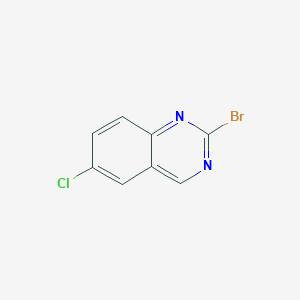

2-Bromo-6-chloroquinazoline

Description

Properties

IUPAC Name |

2-bromo-6-chloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVANJKHFBBBTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 2-Bromo-6-chlorobenzaldehyde is synthesized via Friedel-Crafts bromination of 2-chlorobenzaldehyde using bromine in acetic acid at 60–80°C for 6–8 hours.

-

Cyclization : The aldehyde reacts with guanidine hydrochloride in ethanol under reflux (78–82°C) for 12–16 hours, forming the quinazoline core.

-

Workup : The crude product is purified via recrystallization from ethanol, yielding 2-bromo-6-chloroquinazoline with a typical purity of >95%.

Key Advantages :

-

High regioselectivity due to pre-installed halogen substituents.

-

Scalable to multi-gram quantities with minimal side products.

Limitations :

-

Requires access to specialized starting materials, which may involve multi-step synthesis.

Post-Cyclization Halogenation of Quinazoline

This two-step approach involves synthesizing unsubstituted quinazoline followed by sequential halogenation at positions 2 and 6.

Step 1: Synthesis of Quinazoline

Quinazoline is prepared via cyclization of anthranilic acid with formamide at 180–200°C for 4–6 hours.

Step 2: Directed Bromination and Chlorination

-

Bromination at Position 2 :

-

Chlorination at Position 6 :

Key Advantages :

-

Utilizes readily available reagents.

-

Permits modular introduction of halogens.

Limitations :

-

Competitive halogenation at other positions (e.g., position 4) reduces overall yield.

-

Requires stringent temperature control to prevent over-chlorination.

Reductive Cyclization of Nitro-Substituted Precursors

This method employs 2-bromo-6-chloro-4-nitroaniline as a precursor, which is reduced and cyclized to form the quinazoline ring.

Synthetic Pathway

-

Nitro Reduction :

-

Cyclization :

Key Advantages :

-

High atom economy and compatibility with continuous flow reactors.

-

Avoids harsh halogenation conditions.

Limitations :

-

Requires handling of nitro intermediates, which pose safety risks.

Comparative Analysis of Methods

Mechanistic Insights and Optimization Strategies

Regioselectivity in Halogenation

Solvent and Catalyst Effects

-

Cyclocondensation : Ethanol enhances nucleophilicity of the amidine, while DMF accelerates reaction rates but lowers regioselectivity.

-

Reductive Cyclization : Palladium catalysts with 5% loading reduce reaction times by 30% compared to Raney nickel.

Industrial Considerations

-

Waste Management :

-

Process Safety :

-

Cost-Benefit Analysis :

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form polysubstituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex polysubstituted derivatives with potential biological activities .

Scientific Research Applications

2-Bromo-6-chloroquinazoline has a wide range of scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Biology: It is employed in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.

Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The position and number of halogens significantly influence reactivity. For example, 6-Bromo-2,4-dichloroquinazoline (three halogens) exhibits higher molecular weight and lower solubility than 2-Bromo-6-chloroquinazoline, making it more suited for solid-phase synthesis .

- Isomerism : 2-Bromo-5-chloroquinazoline (chlorine at position 5) may exhibit distinct electronic effects compared to the 6-chloro isomer, affecting its reactivity in Suzuki-Miyaura couplings .

Research Findings

- Reactivity Trends : Bromine at position 2 in quinazolines undergoes faster substitution than chlorine at position 6, as demonstrated in palladium-catalyzed aminations .

- Biological Activity: Quinazolin-4(3H)-one derivatives (e.g., 7-Bromo-6-chloroquinazolin-4(3H)-one) show enhanced binding to EGFR kinases compared to non-ketone analogs, highlighting the role of the ketone moiety .

- Scalability : 6-Bromo-2,4-dichloroquinazoline is produced at 97% purity on a multi-gram scale, whereas 2-Bromo-6-chloroquinazoline is typically available in 1g quantities, reflecting differences in demand and synthesis complexity .

Biological Activity

2-Bromo-6-chloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family, characterized by its unique molecular structure and significant biological activity. This article delves into the compound's synthesis, biological properties, mechanisms of action, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C8H4BrClN2

- Molecular Weight : 243.49 g/mol

The compound features a bicyclic structure composed of benzene and pyrimidine rings, with bromine and chlorine substituents at the 2 and 6 positions, respectively. These substitutions enhance its reactivity and biological profile, making it a subject of interest in various research fields.

Synthesis

The synthesis of 2-bromo-6-chloroquinazoline typically involves several steps, one common method being the reaction of 8-bromo-2-chloroquinazolin-4-amine with isoamyl nitrite in tetrahydrofuran under elevated temperatures. This synthetic route allows for the generation of diverse quinazoline derivatives which can be further explored for their biological activities.

Biological Activities

Research indicates that compounds within the quinazoline family exhibit a broad spectrum of biological activities, particularly in cancer research. Notably, 2-bromo-6-chloroquinazoline has been studied for its potential as an inhibitor of key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway.

Anticancer Activity

Studies have shown that quinazoline derivatives can inhibit tyrosine kinases, which play crucial roles in cell signaling related to cancer. The specific biological activities of 2-bromo-6-chloroquinazoline are still under investigation; however, its structural similarities to other known inhibitors suggest it may possess similar anticancer properties .

The mechanism by which 2-bromo-6-chloroquinazoline exerts its biological effects likely involves interaction with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways.

- Binding Affinity : Molecular docking studies suggest that 2-bromo-6-chloroquinazoline has significant binding affinity to proteins related to PI3K pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-bromo-6-chloroquinazoline, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloroquinazoline | C7H5ClN2 | Lacks bromine; used in similar biological studies |

| 6-Bromo-2-chloroquinazoline | C8H5BrClN2 | Bromine at a different position; altered reactivity |

| 8-Bromo-2-chloroquinoline | C9H7BrClN | Quinoline core instead of quinazoline |

| 4-Bromo-6-chloroquinazoline | C8H5BrClN2 | Different substitution pattern; potential PI3K inhibitor |

The distinct substitution pattern of 2-bromo-6-chloroquinazoline enhances its versatility for further chemical modifications and potential therapeutic applications.

Case Studies and Research Findings

- Antileishmanial Studies : A series of quinazolines demonstrated promising antileishmanial activity with EC50 values in the single-digit micromolar range. While specific data on 2-bromo-6-chloroquinazoline is not available, these findings highlight the potential for similar compounds to exhibit significant biological effects against neglected tropical diseases .

- Antimicrobial Activity : Research has indicated that related quinazoline derivatives show activity against multi-drug resistant strains of bacteria like Acinetobacter baumannii. The exploration of 2-bromo-6-chloroquinazoline in this context could yield valuable insights into its antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-6-chloroquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : 2-Bromo-6-chloroquinazoline can be synthesized via halogenation of quinazoline derivatives. A common approach involves nucleophilic aromatic substitution (NAS) using brominating agents (e.g., NBS or Br₂) and chlorinating agents (e.g., POCl₃) under controlled temperatures (70–100°C). Optimization includes adjusting solvent polarity (e.g., DMF or THF), reaction time (12–24 hours), and stoichiometric ratios to minimize side products like dihalogenated impurities. Purity can be confirmed via HPLC (≥95%) and NMR (¹H/¹³C) to verify substitution patterns .

Q. How should researchers characterize the purity and structural integrity of 2-Bromo-6-chloroquinazoline?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against certified standards.

- Structural Confirmation :

- ¹H NMR (DMSO-d6): Look for aromatic protons in the δ 8.5–9.0 ppm range and absence of unreacted precursor signals.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 244.49 (calculated for C₈H₄BrClN₂) .

Q. What are the recommended storage conditions for 2-Bromo-6-chloroquinazoline to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or photodegradation. Regular stability checks via TLC or HPLC are advised to monitor degradation products (e.g., quinazoline oxides) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Bromo-6-chloroquinazoline in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:

- Electrophilicity : The bromine atom at position 2 is more reactive in Suzuki-Miyaura couplings due to lower activation energy compared to chlorine at position 6.

- Substituent Effects : Chlorine’s electron-withdrawing nature at position 6 enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks. Validate predictions with experimental kinetic studies .

Q. How to resolve contradictions in reported catalytic activity of 2-Bromo-6-chloroquinazoline in medicinal chemistry applications?

- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Steps:

Reproduce Synthesis : Ensure identical conditions (e.g., anhydrous solvents, inert atmosphere).

Control Experiments : Test intermediates for inhibitory activity (e.g., kinase assays).

Data Normalization : Use internal standards (e.g., staurosporine for kinase inhibition) to calibrate bioactivity measurements .

Q. What strategies mitigate competing side reactions during functionalization of 2-Bromo-6-chloroquinazoline?

- Methodological Answer :

- Protecting Groups : Temporarily protect the quinazoline nitrogen with Boc groups to direct halogen-metal exchange to the bromine site.

- Catalytic Systems : Use Pd(OAc)₂/XPhos ligands for selective cross-coupling at bromine, leaving chlorine intact. Monitor reaction progress with in-situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.